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A Structural Comparison of Aniracetam and Its Impurities: A Guide for Researchers

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Compound of Interest 2,4-DIMETHOXY-N~1~-(3-Compound Name: PYRIDYL)BENZAMIDE Get Quote

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides an objective structural comparison of Aniracetam, a nootropic agent of the racetam class, and its known process-related and degradation impurities. The information presented is supported by experimental data from various analytical techniques to aid in impurity profiling and characterization.

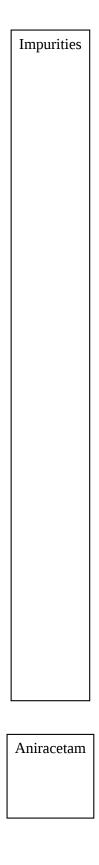
Aniracetam, chemically known as N-anisoyl-2-pyrrolidinone, is susceptible to degradation via hydrolysis and can contain process-related impurities from its synthesis.[1] Understanding the structural nuances of these impurities is crucial for developing robust analytical methods for their detection and control.

Chemical Structures and Identification

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The chemical structures of Aniracetam and its primary impurities are presented below. These impurities can arise from the synthesis process, which typically involves the reaction of 2pyrrolidone with anisoyl chloride, or from the degradation of the Aniracetam molecule itself.[2]





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Figure 1: Chemical structures of Aniracetam and its impurities.



Physicochemical and Spectroscopic Data Comparison

The following tables summarize the key physicochemical and spectroscopic data for Aniracetam and its major impurities, facilitating a clear comparison.

Table 1: Physicochemical Properties

Compound	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
Aniracetam	1-(4- methoxybenzoyl) pyrrolidin-2-one	C12H13NO3	219.24	121-122[2]
4- Methoxybenzoic acid	4- methoxybenzoic acid	C8H8O3	152.15	185[3]
N-anisoyl-GABA	4-(4- methoxybenzami do)butanoic acid	C12H15NO4	237.25	Not Available
2-Pyrrolidinone	pyrrolidin-2-one	C4H7NO	85.11	23-25[4]
4- Methoxybenzoyl chloride	4- methoxybenzoyl chloride	C8H7CIO2	170.59	22[5]
gamma- Aminobutyric acid (GABA)	4-aminobutanoic acid	C4H9NO2	103.12	Not Available
4-(2- Oxopyrrolidine-1- carbonyl)phenyl 4- methoxybenzoat e	4-(2- oxopyrrolidin-1- carbonyl)phenyl 4- methoxybenzoat e	C19H17NO5	339.34	Not Available



Table 2: Spectroscopic Data (1H NMR, 13C NMR)

Compound	¹H NMR (δ ppm, Solvent)	¹³ C NMR (δ ppm, Solvent)
Aniracetam	Data not readily available in searched literature.	Data not readily available in searched literature.
4-Methoxybenzoic acid	6.94 (d), 8.07 (d), 3.88 (s) (600 MHz, CDCl3)[3]	166.8, 163.8, 132.0, 123.0, 113.8, 55.5 (DMSO-d6)[6]
N-anisoyl-GABA	Data not readily available in searched literature.	Data not readily available in searched literature.
2-Pyrrolidinone	Data not readily available in searched literature.	179.9, 42.6, 31.1, 18.2 (CDCl3)[7]

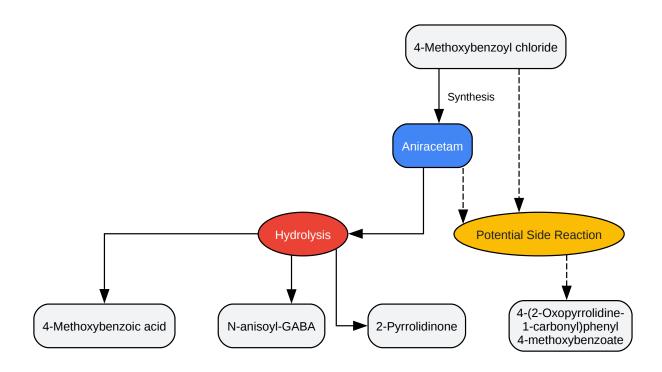
Table 3: Spectroscopic Data (FT-IR, Mass Spectrometry)

Compound	FT-IR (cm ⁻¹)	Mass Spectrometry (m/z)
Aniracetam	1727.87, 1682.90, 1249.56, 681.39[1]	Major fragments: 219 (M+), 135[8]
4-Methoxybenzoic acid	Broad O-H stretch (3500- 2500), C=O stretch (~1680)	Major fragments: 152 (M+), 135, 77[3]
N-anisoyl-GABA	Data not readily available in searched literature.	Precursor ion: 235.8, Product ion: 106.6
2-Pyrrolidinone	N-H stretch (3164), C=O stretch (1676-1640)	Major fragments: 85 (M+), 43, 41, 56

Formation Pathways of Impurities

The impurities associated with Aniracetam can be categorized based on their origin: synthesis-related or degradation products. The following diagram illustrates these pathways.





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Figure 2: Formation pathways of Aniracetam impurities.

Aniracetam and Impurity Profiling

Process-related impurities, such as unreacted starting materials (gamma-aminobutyric acid and 4-methoxybenzoyl chloride), can be present in the final product.[1] Degradation of Aniracetam, primarily through hydrolysis of its amide linkages, leads to the formation of 4-methoxybenzoic acid, N-anisoyl-GABA, and 2-pyrrolidinone.[1] The impurity 4-(2-Oxopyrrolidine-1-carbonyl)phenyl 4-methoxybenzoate is a potential dimerization product that could form under certain reaction conditions.

Experimental Protocols High-Performance Liquid Chromatography (HPLC) for

A common method for the analysis of Aniracetam and its impurities is reverse-phase HPLC. The following is a representative protocol:

Instrumentation: A standard HPLC system equipped with a UV detector.



- Column: Agilent ODS (4.6mm x 150mm, 5 μm) or equivalent C18 column.
- Mobile Phase: A mixture of methanol and a 0.01 mol/L potassium dihydrogen phosphate buffer solution (25:75, v/v), with the pH adjusted to 3.0.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 280 nm.
- Injection Volume: 20 μL.

This method allows for the separation and quantification of Aniracetam from its potential impurities. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for N-anisoyl-GABA

For the sensitive and selective quantification of the major metabolite N-anisoyl-GABA, an LC-MS/MS method is employed.

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: Venusil ASB C18 column or similar.
- Mobile Phase: A gradient or isocratic mixture of methanol and 10 mmol/L ammonium acetate.
- Ionization Mode: Negative ESI.
- Detection: Multiple Reaction Monitoring (MRM).
 - N-anisoyl-GABA: Precursor ion m/z 235.8 → Product ion m/z 106.6.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for the definitive structural elucidation of impurities.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and assign all proton and carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

- Instrumentation: An FT-IR spectrometer.
- Sample Preparation: Prepare a KBr pellet of the sample or use an ATR accessory for direct analysis of the solid.
- Data Acquisition: Collect the spectrum over a suitable range (e.g., 4000-400 cm⁻¹) and identify characteristic absorption bands for functional groups such as carbonyls (C=O), amides (N-H), and aromatic rings.[1]

The comprehensive characterization of Aniracetam and its impurities using these orthogonal analytical techniques is essential for ensuring the quality, safety, and efficacy of the drug substance. This guide provides a foundational framework for researchers to build upon in their analytical development and drug quality control efforts.

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